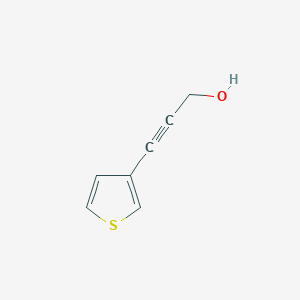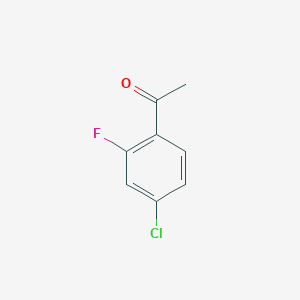
4'-Chloro-2'-fluoroacetophenone
Übersicht
Beschreibung
4’-Chloro-2’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 4’ position and a fluorine atom at the 2’ position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4’-Chloro-2’-fluoroacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of fluorobenzene with chloracetyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out under controlled conditions, often at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, the synthesis of 4’-Chloro-2’-fluoroacetophenone can be optimized by using ionic liquids as solvents, which can enhance the reaction efficiency and reduce waste production. The process involves adding chloracetyl chloride to fluorobenzene in the presence of an ionic liquid, followed by distillation to isolate the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Chloro-2’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted acetophenones with various functional groups.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products typically include alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-2’-fluoroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fine chemicals.
Biology and Medicine: The compound is utilized in the development of pharmaceuticals, including potential anti-tuberculosis agents.
Industry: It serves as a precursor for the synthesis of various agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4’-Chloro-2’-fluoroacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity in these reactions .
Vergleich Mit ähnlichen Verbindungen
4-Chloroacetophenone: Similar structure but lacks the fluorine atom.
2-Fluoroacetophenone: Similar structure but lacks the chlorine atom.
4’-Chloro-2’,5’-difluoroacetophenone: Contains an additional fluorine atom at the 5’ position.
Uniqueness: 4’-Chloro-2’-fluoroacetophenone is unique due to the combined presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased electrophilicity and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMDNONQJGUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567213 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175711-83-8 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175711-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
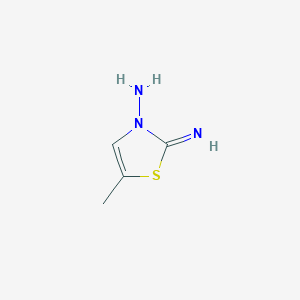
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

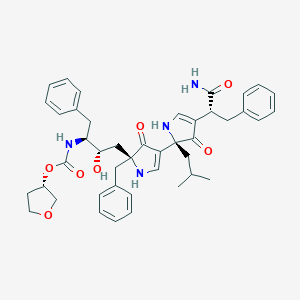
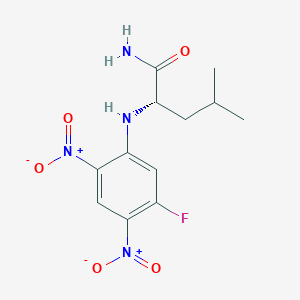
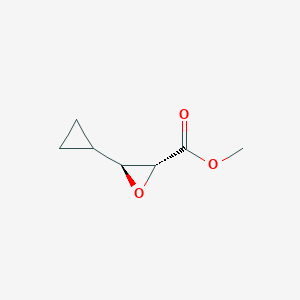
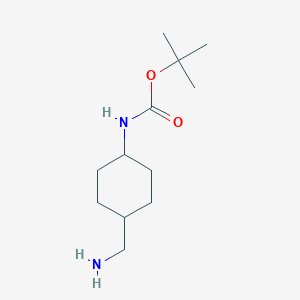
![6-(Chloromethyl)thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
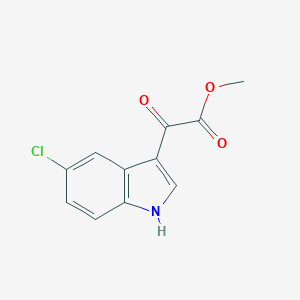
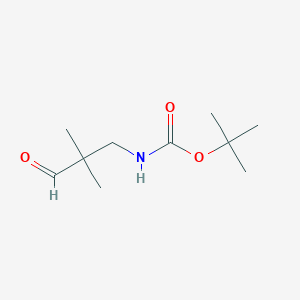
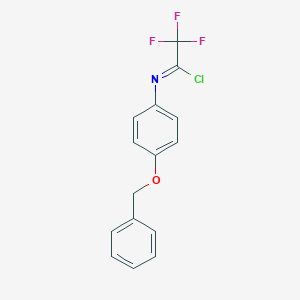
![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)
